molecular formula C28H29N3O5S B11685450 (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B11685450
M. Wt: 519.6 g/mol
InChI Key: NZSAQBJLFCSLAG-UHFFFAOYSA-N
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Description

(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound that belongs to the class of thiazinane derivatives. This compound is characterized by its unique structure, which includes a thiazinane ring, multiple methoxy groups, and a carboxamide functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: The thiazinane ring is formed through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-halo ketone, under basic conditions.

    Introduction of the Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Alcohols: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for further investigation in drug discovery and development.

Medicine

In the field of medicine, this compound is being explored for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer, due to its ability to interact with specific molecular targets.

Industry

Industrially, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for use in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
  • (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxylate
  • (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its thiazinane ring structure. This unique arrangement of atoms imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H29N3O5S

Molecular Weight

519.6 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxyphenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C28H29N3O5S/c1-34-22-12-10-21(11-13-22)29-27(33)25-18-26(32)31(28(37-25)30-20-7-5-4-6-8-20)16-15-19-9-14-23(35-2)24(17-19)36-3/h4-14,17,25H,15-16,18H2,1-3H3,(H,29,33)

InChI Key

NZSAQBJLFCSLAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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